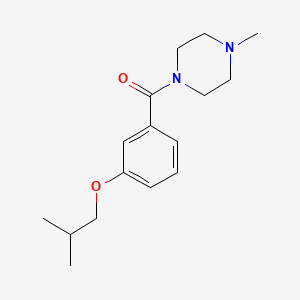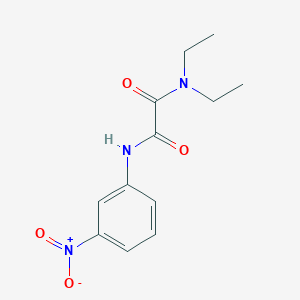
1-(3-异丁氧基苯甲酰)-4-甲基哌嗪
描述
1-(3-isobutoxybenzoyl)-4-methylpiperazine, also known as IBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBMP belongs to the family of benzoylpiperazines and has been studied extensively for its pharmacological properties.
科学研究应用
多组分氢键有机盐
与“1-(3-异丁氧基苯甲酰)-4-甲基哌嗪”结构类似的化合物1-甲基哌嗪的研究表明,它能够与芳香族羧酸形成多组分氢键盐。这些研究突出了经典氢键和弱相互作用在形成不同的3D网状超分子结构中的重要性,为晶体工程和新型材料设计中的潜在应用提供了见解(杨宇等,2015)。
X射线、核磁共振和DFT研究
另一项研究重点关注1,4-二甲基哌嗪单甜菜碱与对羟基苯甲酸的配合物,揭示了通过氢键形成无限之字形链。这项研究不仅强调了通过X射线衍射、核磁共振和DFT研究进行详细结构分析的重要性,还提出了在理解分子相互作用和设计具有特定性质的化合物方面的潜在应用(Z. Dega‐Szafran等,2006)。
哌嗪衍生物的合成和表征
硝丙卡因、甲氧基哌酰胺和甲四胺的合成和表征突出了哌嗪衍生物作为新型精神活性物质的更大类别的潜力。尽管重点在于它们的法律地位和体外代谢,但这项研究间接表明了哌嗪化合物的合成多功能性及其在各种应用中的潜力(J. Power等,2014)。
哌嗪衍生物的抗菌活性
通过GC-IRD和GC-MS对亚甲二氧基苄基哌嗪(MDBP)和甲氧基甲基苄基哌嗪(MMBP)进行区分的研究强调了哌嗪衍生物中的化学多样性及其抗菌活性的潜力。虽然这项研究主要集中在分析区分上,但它也暗示了哌嗪衍生物的抗菌应用(Karim M. Abdel-Hay等,2011)。
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)12-20-15-6-4-5-14(11-15)16(19)18-9-7-17(3)8-10-18/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUJTWVSAQFVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4576030.png)
![N-[3-(4-morpholinyl)propyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B4576036.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4576042.png)

![3-[(4-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4576056.png)
![N-[1-(4-sec-butylphenyl)propyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4576062.png)

![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4576080.png)
![methyl 4-{[(2-amino-3-thienyl)carbonyl]amino}benzoate](/img/structure/B4576082.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4576090.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis(N-1,3-thiazol-2-ylacetamide)](/img/structure/B4576098.png)
![N-(4-acetylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4576105.png)
![1-(2-fluorophenyl)-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4576132.png)
